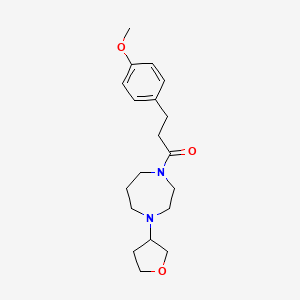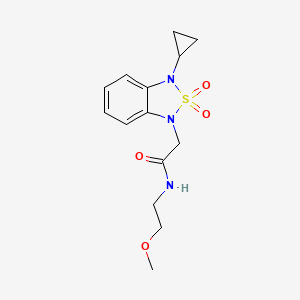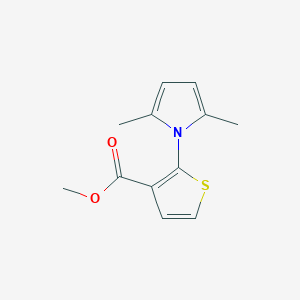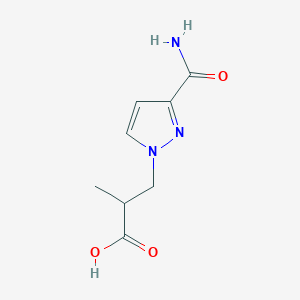
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years. It is a psychoactive substance that is similar in structure to other cathinones such as methcathinone and mephedrone. MDPV is known for its stimulant effects and has been linked to a number of adverse health effects.
Scientific Research Applications
Transformation in Heterocyclic Synthesis
Research highlights the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction involving methyl propiolate and indole, leading to substituted pyrroles. This transformation showcases the versatility of similar compounds in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science applications (Voskressensky et al., 2014).
Mechanistic Insights and Stereochemistry
Another study delved into the mechanism and stereochemistry of forming β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines. Understanding the stereochemical outcomes and mechanisms underpinning such transformations can inform the design of new compounds with desired biological activities (Hong‐zhong Wang et al., 2001).
Catalytic Oxidative Cyclization
The catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and amides to yield tetrahydrofuran and related derivatives demonstrates the application of similar compounds in synthesizing bioactive molecules. These methodologies offer pathways to diversify heterocyclic compound libraries for drug discovery (Bacchi et al., 2005).
Antiproliferative Activity
Research into the antiproliferative activity of certain derivatives against human cancer cell lines underpins the potential therapeutic applications of similar compounds. The ability to induce cytotoxicity selectively in cancer cells highlights their promise as leads for anticancer drug development (Liszkiewicz, 2002).
Membrane Modulation in Tumor Cells
Studies on ether lipids similar to the tetrahydrofuran derivatives have explored their effects on tumor cell membrane permeability. Insights into how these compounds modulate membrane dynamics can guide the design of new agents for cancer therapy (Dive et al., 1991).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such insights are crucial for rational drug design and development processes (Rivera et al., 2022).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWLWKLGPSNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)


![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)

![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)


![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)